molecular formula C16H22N2O3S B4117221 ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate

ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate

Cat. No. B4117221
M. Wt: 322.4 g/mol
InChI Key: ATDFNCVJPVRYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate, commonly known as Carbonyl Cyanide 4-(Morpholinyl)phenylhydrazone (CCCP), is a chemical compound that is widely used in scientific research. CCCP is a potent mitochondrial uncoupler that has been used to study the mechanism of action of mitochondria, which are the powerhouse of the cell.

Mechanism of Action

Ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate acts as a protonophore, which means that it allows protons to move across the inner mitochondrial membrane without being coupled to ATP synthesis. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate is lipophilic and can penetrate the mitochondrial membrane, where it binds to the proton gradient and dissipates it. This leads to an increase in oxygen consumption and a decrease in ATP production. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate also uncouples the electron transport chain from ATP synthesis by disrupting the coupling between the proton gradient and the ATP synthase.
Biochemical and Physiological Effects:
ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It increases oxygen consumption and decreases ATP production, which can lead to changes in metabolism and oxidative stress. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has also been shown to induce apoptosis, which is a form of programmed cell death. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate can also affect the mitochondrial membrane potential, which can lead to changes in mitochondrial function.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has several advantages for lab experiments. It is a potent mitochondrial uncoupler that can be used to study the mechanism of action of mitochondria. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate is also relatively easy to synthesize and purify. However, ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate also has limitations. It is toxic and can induce cell death, which can limit its use in certain experiments. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate can also affect the mitochondrial membrane potential, which can lead to changes in mitochondrial function.

Future Directions

There are several future directions for the use of ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate in scientific research. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate can be used to study the effects of mitochondrial uncoupling on metabolism, oxidative stress, and cell death. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate can also be used to study the role of mitochondria in aging and disease. Future research could also focus on developing new mitochondrial uncoupling agents that are less toxic and more specific than ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate.
Conclusion:
In conclusion, ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate is a potent mitochondrial uncoupler that has been widely used in scientific research. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate can be synthesized by reacting 4-amino benzoic acid ethyl ester with thionyl chloride to form ethyl 4-chlorobenzoate, which is then reacted with 2,6-dimethylmorpholine and thiocarbonyldiimidazole to form ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has been used to study the mechanism of action of mitochondria, the effects of mitochondrial uncoupling on metabolism, oxidative stress, and cell death. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has several advantages for lab experiments, but also has limitations due to its toxicity. Future research could focus on developing new mitochondrial uncoupling agents that are less toxic and more specific than ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate.

Scientific Research Applications

Ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has been widely used in scientific research to study the mechanism of action of mitochondria. Mitochondria are responsible for producing ATP, which is the energy currency of the cell. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate uncouples the electron transport chain from ATP synthesis, which leads to the dissipation of the proton gradient across the inner mitochondrial membrane. This, in turn, leads to an increase in oxygen consumption and a decrease in ATP production. ethyl 4-{[(2,6-dimethyl-4-morpholinyl)carbonothioyl]amino}benzoate has been used to study the effects of mitochondrial uncoupling on metabolism, oxidative stress, and cell death.

properties

IUPAC Name

ethyl 4-[(2,6-dimethylmorpholine-4-carbothioyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-4-20-15(19)13-5-7-14(8-6-13)17-16(22)18-9-11(2)21-12(3)10-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDFNCVJPVRYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(2,6-dimethylmorpholin-4-yl)carbonothioyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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